
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate is a complex organic compound characterized by its unique pentalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on its specific application and target.
Comparación Con Compuestos Similares
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate: Unique due to its pentalene structure.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxaldehyde: Similar structure but with an aldehyde group.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
ethyl 9-methoxy-9-azatricyclo[3.3.2.01,5]decane-10-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-3-17-11(15)10-12-6-4-8-13(12,9-5-7-12)14(10)16-2/h10H,3-9H2,1-2H3 |
Clave InChI |
AWEFMOMIOFXEHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C23CCCC2(N1OC)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
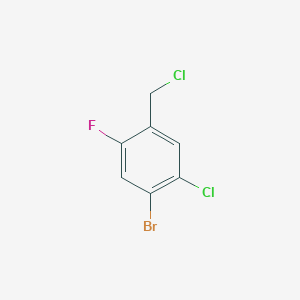

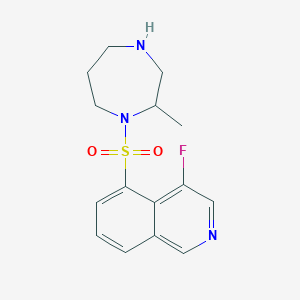
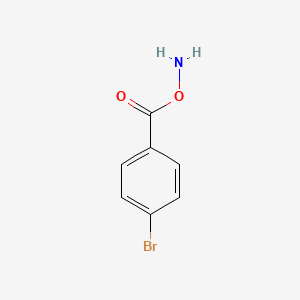
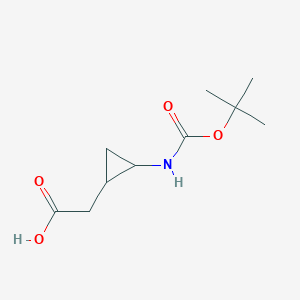

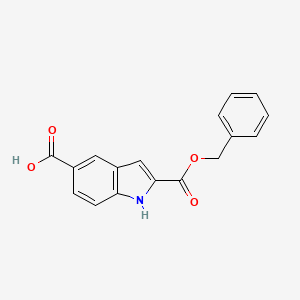
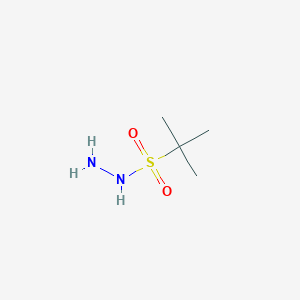
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)


![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
